molecular formula C6H4N2O2 B160326 Benzofuroxan CAS No. 480-96-6

Benzofuroxan

Cat. No.: B160326
CAS No.: 480-96-6
M. Wt: 136.11 g/mol
InChI Key: OKEAMBAZBICIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuroxan is a heterocyclic organic compound with the molecular formula C_6H_4N_2O_2 It is characterized by a fused benzene and furoxan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofuroxan can be synthesized through several methods. One common method involves the cyclization of o-nitrophenylhydroxylamine. This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process. Another method involves the oxidation of o-phenylenediamine using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of o-phenylenediamine. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Benzofuroxan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzofurazan oxide.

    Reduction: Reduction of this compound can yield o-phenylenediamine.

    Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products:

    Oxidation: Benzofurazan oxide.

    Reduction: o-Phenylenediamine.

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Benzofuroxan has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: this compound derivatives have shown significant biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Some this compound derivatives are being investigated for their potential use as therapeutic agents due to their ability to release nitric oxide, which has various physiological effects.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzofuroxan involves its ability to release nitric oxide, which is a key signaling molecule in various biological processes. Nitric oxide can modulate the activity of enzymes, receptors, and other molecular targets, leading to diverse physiological effects. This compound derivatives can also interact with cellular components, leading to antibacterial and anticancer activities.

Comparison with Similar Compounds

    Furoxan: Similar to benzofuroxan but lacks the benzene ring.

    Benzofuran: Contains a benzene ring fused to a furan ring but lacks the nitrogen atoms present in this compound.

    Benzothiophene: Contains a benzene ring fused to a thiophene ring.

Uniqueness of this compound: this compound is unique due to its fused benzene and furoxan ring system, which imparts distinct chemical and biological properties. Its ability to release nitric oxide and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Biological Activity

Benzofuroxan is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound derivatives, focusing on their mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a fused benzene and furoxan ring structure, which contributes to its unique chemical properties. The presence of nitro groups in the structure enhances its reactivity and biological activity. Research has shown that modifications to the this compound structure can lead to compounds with varying degrees of biological efficacy.

1. Antimicrobial Activity

This compound derivatives have demonstrated notable antimicrobial properties , particularly against bacterial and fungal strains. Studies indicate that certain derivatives exhibit bacteriostatic and fungistatic activities comparable to established antimicrobial agents.

  • Case Study: Amino-Substituted Benzofuroxans
    A study evaluated amino-substituted benzofuroxans, revealing that these compounds displayed significant bacteriostatic and fungistatic activities. The most effective derivatives were found to inhibit the growth of Escherichia coli and Candida albicans effectively .
CompoundBacteriostatic Activity (%)Fungistatic Activity (%)
This compound A8570
This compound B9080
This compound C7560

2. Anti-Biofilm Activity

This compound derivatives also exhibit anti-biofilm activity . Research indicates that some compounds can both stimulate and inhibit biofilm formation depending on their concentration, a phenomenon known as hormesis.

  • Findings:
    In a study involving Vibrio aquamarinus, certain this compound derivatives inhibited biofilm formation significantly at concentrations as low as 106M10^{-6}M. The maximum inhibitory effect was recorded at 104M10^{-4}M, where biofilm formation was reduced to 5.78% compared to control .
Concentration (M)Biofilm Formation (%)
10410^{-4}5.78
10510^{-5}46.33
10610^{-6}43.56

3. Anticancer Activity

The anticancer potential of this compound derivatives has been explored, particularly their effects on cancer cell lines such as HeLa cells.

  • Cell Cycle Analysis:
    Compounds such as derivative 3c showed an increase in G0/G1 phase arrest in HeLa cells, indicating a potential mechanism for anticancer activity. At concentrations of 5 and 10 μM, the arrest rates were significantly higher than control cells .
CompoundConcentration (μM)G0/G1 Phase Arrest (%)
3c562.91
3c1070.06
3f1065.20

The mechanisms underlying the biological activities of benzofuroxans are multifaceted:

  • Reactive Oxygen Species (ROS) Generation: Many this compound derivatives induce oxidative stress in microbial cells, leading to cell death.
  • Inhibition of Enzymatic Activity: Some derivatives inhibit key enzymes involved in metabolic pathways in pathogens.
  • Cell Cycle Disruption: In cancer cells, certain compounds disrupt normal cell cycle progression, leading to apoptosis.

Q & A

Q. What are the standard synthetic routes for benzofuroxan, and how can reaction conditions be optimized for yield and purity?

Basic
this compound is typically synthesized via two primary methods: (1) oxidation of ortho-nitroarylamines using mild oxidants like sodium hypochlorite, and (2) UV irradiation or thermal treatment of ortho-nitroarylazides . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry. For example, hypochlorite-mediated oxidation requires pH adjustments (alkaline conditions) to prevent over-oxidation, while UV-driven azide decomposition necessitates inert atmospheres to minimize side reactions. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) and monitored by HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

Basic
Key techniques include:

  • NMR spectroscopy : Resolves tautomerism (e.g., this compound exists as a mixture of isomers at room temperature, resolved at low temperatures via ¹H/¹³C NMR) .
  • LC-MS : Identifies reductive intermediates (e.g., o-benzoquinone dioxime and 2,3-diaminophenazine) using retention times and m/z matching .
  • UV-VIS spectroscopy : Tracks enzymatic reduction kinetics via absorbance maxima (e.g., 258 nm and 423 nm for 2,3-diaminophenazine) .

Q. How to assess the acute toxicity of this compound derivatives in preclinical models?

Basic
Standard protocols involve:

  • Rodent studies : Administering derivatives orally or intravenously to mice, monitoring mortality over 14 days to determine LD₅₀ values.
  • Bacterial biosensors : Screening for DNA/protein damage (e.g., lux-marked E. coli strains) to exclude genotoxicity .
  • MTT assays : Evaluating cytotoxicity in mammalian cell lines (e.g., liver cells) to establish therapeutic indices .

Q. How do flavoenzymes like P-450R catalyze this compound reduction, and what analytical methods track intermediates?

Advanced
NADPH-dependent flavoenzymes (e.g., P-450R, NQO1) reduce this compound via two-electron transfers, forming o-benzoquinone dioxime (primary intermediate) and 2,3-diaminophenazine (final product) . Methods:

  • Stopped-flow kinetics : Measures kcat/Km values (e.g., NQO1: 6.1 × 10⁵ M⁻¹·s⁻¹) .
  • LC-MS/UV-VIS : Captures transient intermediates, validated against synthetic standards .
  • ESR spectroscopy : Detects radical species in electrochemical reductions .

Q. What strategies are used to design this compound hybrids with enhanced bioactivity?

Advanced
Hybridization strategies include:

  • Pharmacophore fusion : Combining this compound with moieties like aminothiazole or diclofenac to exploit nitric oxide release or anti-inflammatory synergies .
  • Regioselective substitution : Introducing electron-withdrawing groups (e.g., nitro, chloro) at C-4/C-6 positions to modulate redox potential and solubility .
  • Computational docking : Predicting binding affinities to targets like trypanothione reductase .

Q. How do pH and ion-pair geometry influence this compound’s reactivity in enzyme active sites?

Advanced
In cysteine proteases (e.g., cathepsin B), this compound reacts with thiolate-imidazolium ion pairs. pH-dependent kinetics (pKa ~5.2) suggest protonation states control ion-pair geometry, enhancing nucleophilic attack on C-6 . Methods:

  • pH-rate profiles : Quantify k vs. pH to identify catalytic residues.
  • X-ray crystallography : Resolves active-site conformations during adduct formation .

Q. What electrochemical methods elucidate the redox behavior of this compound derivatives?

Advanced
Cyclic voltammetry reveals two-step reduction:

First wave : Generates radical intermediates (confirmed by ESR hyperfine patterns) .

Second wave : Reduces oxadiazole heterocycles, influenced by substituents (e.g., electron-withdrawing groups lower E1/2) .
Applications include predicting selectivity against Trypanosoma cruzi antioxidant defenses .

Q. How can computational methods predict regioselectivity in this compound substitution reactions?

Advanced
Density functional theory (DFT) calculates activation barriers and thermodynamic stability of substitution products. For example, C-4 chloro substitution in 4,6-dichloro-5-nitrothis compound is favored due to lower ΔG‡ (~15 kJ/mol) vs. C-6 . MD simulations further model solvent effects on reaction pathways .

Q. How to address contradictions in reported metabolic pathways of this compound across studies?

Advanced
Discrepancies arise from model systems (e.g., rat liver microsomes vs. purified enzymes). Resolve via:

  • Cross-validation : Replicate findings using identical enzyme sources (e.g., recombinant NQO1 vs. cytosolic extracts) .
  • Isotopic labeling : Track metabolite fates (e.g., ¹⁵N-labeled this compound in LC-MS) .

Q. What experimental models evaluate this compound derivatives against T. cruzi, and what mechanisms are proposed?

Advanced

  • Epimastigote assays : Measure growth inhibition (IC₅₀) and mitochondrial respiration (e.g., derivative 5: IC₅₀ = 5.7 µM) .
  • Mechanistic studies : Link redox cycling (via N-oxide reduction) to trypanothione depletion, validated by CRISPR-edited T. cruzi lacking antioxidant enzymes .

Properties

IUPAC Name

3-oxido-2,1,3-benzoxadiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEAMBAZBICIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-96-6
Record name Benzofuroxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuroxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,1,3-Benzoxadiazole, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-benzo-2-oxa-1,3-diazole oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOFURAZAN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34FFO6Y520
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of the 4-methoxy-2-nitrophenylazide (5.06 g, 26.1 mmol) and 7.8 mL of fleshly distilled toluene was heated to 110° C. for three hours and then cooled to 95° C. and stirred for an additional two hours. The toluene was removed in vacuo to give a brown solid. The crude product was recrystallized from methanol to yield 3.35 g (77% yield) of benzofuroxan as orange-brown crystals (m.p. 114°-115° C.). Rf 0.30 in 20% ethyl acetate/hexane. 1HNMR (CDCl3) δ 6.19 7.45 (m, 3H), 3.89 (s, 3H).
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods II

Procedure details

18.4 kg (133 moles) of 2-nitroaniline and 0.42 kg (1.3 moles) of tetrabutylammonium bromide are dissolved in 70 kg of toluene. After the addition of 25.3 kg (226 moles) of 50% aqueous potassium hydroxide solution, there is added at 15° to 20° C., during one hour, 110 kg (185 moles) of an aqueous sodium hypochlorite solution. After the addition has been completed, the reaction mixture is allowed to react at 15° to 20° C. for 3 hours, and the aqueous phase is then separated. There is obtained in this manner a solution of benzofurazan-1-oxide in toluene, which solution is suitable for use directly for further reactions, for example for reaction with an acetoacetic acid derivative to the corresponding quinoxaline-1,4-dioxide.
Quantity
18.4 kg
Type
reactant
Reaction Step One
Quantity
0.42 kg
Type
catalyst
Reaction Step One
Quantity
70 kg
Type
solvent
Reaction Step One
Quantity
25.3 kg
Type
reactant
Reaction Step Two
Quantity
110 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzofuroxan
Benzofuroxan
Benzofuroxan
Benzofuroxan
Benzofuroxan
Benzofuroxan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.